Product packaging for D 528 dihydrochloride(Cat. No.:CAS No. 86656-07-7)

D 528 dihydrochloride

Cat. No.: B12738159
CAS No.: 86656-07-7
M. Wt: 531.6 g/mol
InChI Key: JXXVGYAREBNGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Foundational Research on D 528 Dihydrochloride (B599025) and Structurally Related Dihydrochloride Compounds

A search of prominent chemical and life sciences databases, including PubChem, provides basic structural information for D 528 dihydrochloride but explicitly notes the absence of available literature for this compound. uni.lu While extensive research exists for numerous other dihydrochloride compounds, such as the antihistamine Diphenhydramine hydrochloride brieflands.com or the Alzheimer's medication Memantine, which is an NMDA receptor antagonist drugbank.com, this body of work does not extend to this compound. The synthesis and characterization of various novel compounds, including those with dihydrochloride forms, are routinely published in medicinal chemistry and organic chemistry journals, but this compound is not featured among them. mdpi.comacs.orgjyoungpharm.org

Rationale for Advanced Academic Investigation of this compound

Without foundational research, a clear rationale for the advanced academic investigation of this compound cannot be constructed. The impetus for such research typically stems from initial findings that suggest a compound may have interesting biological activity, a novel mechanism of action, or a structural motif that is of interest for further chemical exploration. wikipedia.orgwikipedia.org In the case of this compound, this preliminary data is absent from the public scientific record.

Due to the lack of available research data, a detailed analysis of this compound's role in academic research is not possible at this time. The compound remains an uncharacterized entity within the broader landscape of chemical and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44Cl2N2O4 B12738159 D 528 dihydrochloride CAS No. 86656-07-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

86656-07-7

Molecular Formula

C27H44Cl2N2O4

Molecular Weight

531.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methyl-2-propan-2-ylpentane-1,5-diamine;dihydrochloride

InChI

InChI=1S/C27H42N2O4.2ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16,19,28H2,1-7H3;2*1H

InChI Key

JXXVGYAREBNGAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN)C2=CC(=C(C=C2)OC)OC.Cl.Cl

Origin of Product

United States

Molecular Mechanism of Action of D 528 Dihydrochloride

Elucidation of Primary Molecular Targets

There is no available information to identify the primary molecular targets of D 528 dihydrochloride (B599025).

Receptor Binding and Ligand-Receptor Kinetics

No studies detailing the receptor binding profile or the kinetics of ligand-receptor interactions for D 528 dihydrochloride have been found.

Enzyme Modulation and Functional Consequences

Information regarding the ability of this compound to modulate enzyme activity and the resulting functional consequences is not described in the available literature.

Nucleic Acid Interactions and Conformational Changes

There are no published findings on whether this compound interacts with nucleic acids or induces conformational changes.

Downstream Signaling Pathway Interrogation

Without identification of the primary molecular targets, the downstream signaling pathways affected by this compound remain unknown.

Investigation of Receptor-Effector Coupling Mechanisms

Details on the mechanisms by which receptors, if targeted by this compound, couple to their effectors are not available.

Cellular and Subcellular Investigations of D 528 Dihydrochloride Activity

Subcellular Localization and Organelle-Specific Effects

Mitochondrial Bioenergetics and Metabolism

To generate the requested content, specific studies detailing the biological activities and mechanisms of action of "D 528 dihydrochloride" would be required. No such studies were found in the public scientific record.

Lysosomal Function and Autophagic Flux Modulation

D 528 dihydrochloride (B599025) demonstrates a complex, often cell-type-dependent, influence on lysosomal function and the process of autophagy. Autophagy is a cellular degradation pathway essential for removing damaged organelles and proteins, which culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, a process termed autophagic flux.

Research indicates that this compound can act as a blocker of autophagic flux, particularly in cancer cells. In studies on hepatocellular carcinoma (HCC) cells, the compound was found to inhibit lysosomal acidification. nih.gov This impairment of the acidic lysosomal environment disrupts the function of pH-dependent hydrolases, preventing the degradation of autophagosomes and leading to their accumulation. nih.gov This mechanism is supported by findings that the expression of the autophagy substrate p62/SQSTM1 increased after treatment with the compound. nih.gov

Further investigation into its impact on lysosomes shows that this compound induces lysosomal stress and functions as an inhibitor of the lysosomal enzyme acid sphingomyelinase (ASMase). researchgate.net This inhibition leads to the accumulation of undigested phospholipids, specifically sphingomyelin, within the lysosomes. researchgate.net The compound has been observed to accumulate rapidly within lysosomes, which are crucial for its cytotoxic effects in some contexts. nih.gov

Conversely, in neuronal cells, this compound has been shown to increase autophagic flux. mdpi.com This suggests that the compound's effect on autophagy is not uniform and may be dictated by the specific cellular context and machinery. The inhibition of MALT1 protease by the compound has been linked to an increase in the number of lysosomes and impaired autophagic flux, ultimately resulting in cell death. nih.gov

Cellular ContextEffect on Autophagic FluxObserved MechanismReference
Hepatocellular Carcinoma (HCC) CellsBlockedInhibition of lysosomal acidification, leading to autophagosome accumulation. nih.gov
HCT116 CellsBlocked / Lysosomal StressFunctional inhibition of acid sphingomyelinase (ASMase), leading to sphingomyelin accumulation. researchgate.net
Human or Rat Primary NeuronsIncreasedEfficiently increased the autophagic process. mdpi.com
Lymphoma CellsImpairedInhibition of MALT1 protease, increasing lysosome number. nih.gov

Modulation of Cellular Processes by this compound

This compound actively modulates several core cellular processes, including proliferation, survival, and death, which has made it a compound of interest in oncology research.

Cell Proliferation and Viability Studies

Numerous studies have demonstrated that this compound reduces cell viability and inhibits proliferation across a wide array of human cancer cell lines. nih.govscispace.com The compound induces a concentration-dependent decrease in the viability of cells derived from lung, breast, colon, liver, brain, leukemia, and ovarian cancers. nih.govwikipedia.org

In hepatocellular carcinoma (HCC) cell lines, this compound significantly suppressed cell proliferation and colony formation. nih.govnih.gov Similarly, in colon adenocarcinoma cells (both sensitive and doxorubicin-resistant lines), it was found to reduce viability. nih.gov The compound's cytotoxic effects have also been confirmed in human neuroblastoma SH-SY5Y cells and normal human melanocytes, with specific half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) determined. nih.govmedlineplus.govnih.gov

Cell LineCancer TypeReported IC50/EC50 (µM)Reference
PC9/RNon-Small Cell Lung Cancer8.08 nih.gov
PC9Non-Small Cell Lung Cancer10.90 nih.gov
H1975Non-Small Cell Lung Cancer12.36 nih.gov
H522Non-Small Cell Lung Cancer12.67 nih.gov
A549Non-Small Cell Lung Cancer58.92 nih.gov
HT-29Colon Cancer1.86 nih.gov
LoVo & LoVo/DxColon Adenocarcinoma80 nih.gov
SK-N-SHNeuroblastoma9.6 nih.gov
SH-SY5YNeuroblastoma15 ± 1.6 medlineplus.gov
L1210Leukemia6 nih.gov
OVCAR-3Ovarian Cancer3.84 nih.gov
Normal Human MelanocytesNon-cancerous1.24 (EC50) nih.gov

Apoptosis and Programmed Cell Death Pathways

A primary mechanism through which this compound exerts its anti-proliferative effects is the induction of apoptosis, or programmed cell death. nih.govscispace.com The compound has been shown to trigger apoptotic pathways in various cancer cells. nih.gov Key characteristics of apoptosis, such as DNA fragmentation and cell cycle arrest, have been observed following treatment with the compound. nih.gov

The molecular mechanisms involve the activation of caspases, which are proteases central to the execution of apoptosis. nih.gov Research suggests that the compound's pro-apoptotic effects may be initiated through the mitochondrial intrinsic apoptotic pathway, which is supported by observations of increased reactive oxygen species (ROS) generation in treated cells. nih.gov The induction of apoptosis appears to be linked to its ability to disrupt lysosomal function, suggesting a connection between lysosomal stress and the initiation of cell death pathways. nih.gov Furthermore, newly synthesized analogues of this compound have been shown to enhance apoptosis in genotoxically damaged lymphocytes even more effectively than the parent compound. longevitywiki.org

Cellular Senescence and Longevity Pathways

While direct studies focusing on the induction of cellular senescence by this compound are limited, research into its effects on pathways related to aging and longevity provides indirect connections. Cellular senescence is a state of irreversible cell cycle arrest often characterized by the activation of pathways involving proteins like p16 and p21. nih.gov

Inflammation and Immune Response Modulation

This compound exhibits a dual role in modulating inflammation and immune responses. On one hand, it has demonstrated anti-inflammatory properties by inhibiting specific signaling pathways. Research has shown that the compound can act as an inhibitor of the Toll-like receptor 3 (TLR3)-IFN regulatory factor 3 (IRF3) signal transduction pathway, indicating a potential to suppress certain immune responses. nih.gov

On the other hand, clinical use of the compound has been associated with immune-related side effects. It has been reported to cause inflammation of the liver, blood vessels, or lymph vessels and can induce symptoms resembling the autoimmune condition lupus, characterized by rash and joint pain. biorxiv.org This indicates that while it may suppress certain inflammatory pathways at the molecular level, its systemic effect can also be pro-inflammatory, highlighting its complex interaction with the immune system.

Biochemical Pathway Analysis and Metabolic Interplay of D 528 Dihydrochloride

Integration of D 528 Dihydrochloride (B599025) Effects within Metabolic Networks

A critical aspect of understanding a compound's biological significance is to analyze its integration within the complex web of metabolic networks. This involves examining how the compound alters the flow of metabolites through various pathways and its direct or indirect effects on enzyme function.

Flux Analysis in Affected Metabolic Pathways

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system. To date, no studies have been published that perform a flux analysis in any cell type or organism exposed to D 528 dihydrochloride. Such a study would be essential to determine which specific metabolic pathways are most affected by the compound. For instance, it would be crucial to investigate its impact on central carbon metabolism, amino acid synthesis, and nucleotide metabolism.

Table 1: Hypothetical Data on Metabolic Flux Changes Induced by this compound

Metabolic PathwayKey MetaboliteFlux Change (Fold)p-value
GlycolysisLactateData UnavailableN/A
Pentose Phosphate PathwayRibose-5-phosphateData UnavailableN/A
Tricarboxylic Acid (TCA) CycleCitrateData UnavailableN/A
Fatty Acid SynthesisPalmitateData UnavailableN/A

This table is presented as a template for the type of data that would be required to assess the metabolic impact of this compound. All fields are marked as "Data Unavailable" to reflect the current lack of research.

Enzyme Kinetic Studies in the Presence of this compound

To understand the direct molecular interactions of this compound, detailed enzyme kinetic studies are necessary. These studies would reveal whether the compound acts as an inhibitor, activator, or does not interact with key metabolic enzymes. Determining parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence of the compound would elucidate its mechanism of action on specific enzymes. As of now, no such kinetic data for this compound has been reported in the scientific literature.

Cross-Talk between this compound-Targeted Pathways and Other Biological Systems

Transcriptomic and Proteomic Analysis of Pathway Regulation

Transcriptomic and proteomic analyses provide a global view of the changes in gene and protein expression, respectively, following exposure to a compound. This data can reveal the regulatory networks that are perturbed by this compound. For example, upregulation of genes and proteins involved in a particular pathway would suggest that the compound activates that pathway. Conversely, downregulation would indicate an inhibitory effect. Currently, no transcriptomic or proteomic datasets related to this compound exposure are available in public databases.

Table 2: Illustrative Changes in Protein Expression in Response to this compound

Protein NamePathwayFold Change in ExpressionFunction
Hexokinase 2GlycolysisData UnavailableGlucose phosphorylation
Fatty Acid SynthaseLipid MetabolismData UnavailableFatty acid synthesis
Caspase-3ApoptosisData UnavailableProgrammed cell death

This table illustrates the type of information that would be generated from a proteomic study. The absence of data underscores the need for future research.

Lipidomics and Glycomics in Response to Compound Exposure

Lipidomics and glycomics are specialized fields of metabolomics that focus on the comprehensive analysis of lipids and glycans, respectively. These molecules play crucial roles in cell signaling, energy storage, and structural integrity. Investigating the lipid and glycan profiles of cells treated with this compound would provide insights into its effects on cell membranes and post-translational modifications of proteins. This area of research remains unexplored for this compound.

Preclinical in Vivo Research Models for D 528 Dihydrochloride

Selection and Validation of Relevant Animal Models

The in vivo assessment of D 528 dihydrochloride (B599025) has relied on carefully selected animal models that recapitulate key aspects of human diseases where TLR7 and TLR9 are implicated.

Disease Models Reflecting Hypothesized Therapeutic Indications

Spontaneous mouse models of lupus have been employed to evaluate the efficacy of D 528 dihydrochloride in the context of systemic autoimmune disease. In these models, the compound was observed to slow the development of circulating anti-nuclear antibodies and had a modest effect on anti-double-stranded DNA (dsDNA) titers. However, it did not show an observable impact on proteinuria or mortality in these specific studies.

To investigate its potential in liver diseases, this compound has been studied in a high-fat diet (HFD)-fed mouse model, which is relevant for non-alcoholic fatty liver disease (NAFLD). Research indicates that the compound can improve liver pathology in these mice. Furthermore, its protective effects have been assessed in a rat model of cholestatic liver injury induced by biliary obstruction. In this model, this compound demonstrated a capacity to alleviate liver damage.

The compound has also been evaluated in a mouse model of experimental cerebral malaria, where it was shown to prevent the hyperresponsiveness of TLRs and LPS-induced septic shock, diminishing TLR responsiveness during acute malaria. Another area of investigation involves its use in a mouse model of idiopathic pulmonary fibrosis, where it was utilized as a TLR pathway blocker to study the mechanisms of lung fibrosis. Additionally, this compound has been used in a mouse model of chronic unpredictable mild stress to investigate its role in neuroinflammation.

Interactive Table: In Vivo Disease Models for this compound

Disease Model Animal Key Findings
Spontaneous Mouse Lupus Model Mouse Slowed development of anti-nuclear antibodies; modest effect on anti-dsDNA titers.
High-Fat Diet (HFD)-Induced NAFLD Mouse Improved liver pathology.
Biliary Obstruction-Induced Cholestatic Liver Injury Rat Alleviated liver injury.
Experimental Cerebral Malaria Mouse Prevented TLR hyperresponsiveness and LPS-induced septic shock.
Idiopathic Pulmonary Fibrosis Model Mouse Used to investigate the role of the TLR pathway in fibrosis.
Chronic Unpredictable Mild Stress Mouse Investigated for its effects on neuroinflammation.
Influenza A Virus Infection Mouse Used to study TLR7-mediated epithelial immunity.

Genetically Engineered Models for Target Validation

While not exclusively designed for the target validation of this compound, genetically engineered models have been utilized in studies where the compound was employed as a pharmacological tool to probe TLR7 signaling. For instance, in research on influenza A virus infection, this compound was administered to myeloid-specific Piezo1 conditional knockout (Piezo1-/-) and myeloid-specific HIF1α conditional knockout (Hif1α-/-) mice. In a separate in vitro study that has implications for in vivo systems, A549 human lung carcinoma cells with a knockout of the β6 integrin subunit (A549 β6KO) were treated with this compound to investigate the interplay between β6 integrin and TLR7-mediated immunity. These studies leverage genetically modified systems to understand pathways in which TLR7 is involved, with this compound serving as a specific inhibitor. However, there is no publicly available information on genetically engineered models developed specifically to validate TLR7 and TLR9 as the direct in vivo targets of this compound.

Pharmacodynamic Characterization in Animal Models

The pharmacodynamic effects of this compound have been characterized in vivo through the assessment of relevant biomarkers and the establishment of dose-response relationships for key biological endpoints.

Biomarker Development and Validation for In Vivo Target Engagement

The in vivo target engagement of this compound has been demonstrated by measuring downstream biomarkers of TLR7 and TLR9 activation. A key biomarker utilized in these studies is the cytokine Interleukin-6 (IL-6). In mice challenged with a TLR9 agonist (CpG oligonucleotide), orally administered this compound almost completely inhibited the production of IL-6. This demonstrates the compound's ability to modulate TLR9 signaling in a whole-animal system.

In the context of autoimmune models, the levels of anti-nuclear antibodies (ANA) serve as a critical biomarker. Treatment with this compound has been shown to dose-dependently suppress the development of ANAs in mice, providing further evidence of its immunomodulatory effects in vivo. Additionally, in studies of cholestatic liver injury, the expression levels of pro-inflammatory cytokines IL-1β and IL-18 were used as biomarkers, and this compound was shown to reverse their cholestatic medium-induced expression in liver sinusoidal endothelial cells (LSECs).

Dose-Response Relationships in Relevant Biological Endpoints

Dose-response relationships for this compound have been investigated in vivo, particularly in the context of its immunomodulatory effects. In mice, oral administration of the compound at doses of 20 mg/kg and 60 mg/kg led to a dose-dependent suppression of the development of anti-nuclear antibodies. The 20 mg/kg dose was also effective in almost completely inhibiting CpG1668-induced IL-6 production. Furthermore, doses of 60 and 120 mg/kg, administered orally, were shown to prevent the hyperresponsiveness of TLRs and LPS-induced septic shock in a rodent model of malaria. While these studies establish effective dose ranges, detailed dose-response curves illustrating a graded effect across a wider range of concentrations are not extensively reported in the available literature.

Interactive Table: In Vivo Dose and Pharmacodynamic Effects of this compound

Animal Model Dose (Oral) Biological Endpoint Outcome
Mouse 20 mg/kg CpG-induced IL-6 production Almost complete inhibition.
Mouse 20 and 60 mg/kg Development of anti-nuclear antibodies Dose-dependent suppression.
Rodent Malaria Model 60 and 120 mg/kg TLR hyperresponsiveness and septic shock Prevention of hyperresponsiveness and shock.

Mechanistic Confirmation in In Vivo Systems

The proposed mechanism of action for this compound, primarily the inhibition of TLR7 and TLR9, has been supported by in vivo and ex vivo findings. The compound is believed to accumulate in acidic intracellular compartments where TLR7 and TLR9 are located. Its inhibitory action is thought to stem from a weak interaction with nucleic acids, which in turn prevents the interaction of DNA with TLR9.

In vivo studies have substantiated this mechanism by demonstrating the compound's ability to suppress responses to challenge with CpG-containing DNA, a known TLR9 agonist. The observed reduction in CpG-induced IL-6 production in mice is a direct in vivo confirmation of its TLR9 inhibitory activity. Furthermore, its efficacy in slowing the progression of autoantibody production in lupus models aligns with the hypothesis that blocking TLR7 and TLR9, which are key sensors of self-nucleic acids, can ameliorate autoimmune pathology. In a model of cholestatic liver injury, the use of this compound demonstrated that the protective effect of HSP90 inhibitors is potentially associated with the regulation of pro-inflammatory cytokine biogenesis by TLR9.

Ex Vivo Analysis of Tissue and Organ Samples6.3.2. Advanced Imaging Modalities for Spatiotemporal Activity Assessment

While the compound is listed in some patent databases, any associated research and development data remains proprietary and is not accessible in the public domain. Therefore, the creation of an authoritative article based on diverse, verifiable sources is not feasible at this time.

Advanced Methodological Approaches in D 528 Dihydrochloride Research

Spectroscopic Techniques for Molecular Interaction Studies

Spectroscopic methods are fundamental in studying the non-covalent interactions between Doxepin Hydrochloride and biological macromolecules, such as proteins. These techniques provide critical insights into binding mechanisms, conformational changes, and the thermodynamic forces driving these interactions.

Electronic Absorption, Fluorescence, and Circular Dichroism Spectroscopy

The interaction between Doxepin Hydrochloride and proteins like bovine serum albumin (BSA) has been effectively investigated using a combination of spectroscopic methods. researchgate.net

Electronic Absorption Spectroscopy: UV-vis absorption spectroscopy is used to observe changes in the protein's microenvironment upon binding with Doxepin Hydrochloride. Alterations in the absorption spectra of BSA in the presence of the compound suggest the formation of a ground-state complex, indicating a static interaction mechanism. researchgate.net

Fluorescence Spectroscopy: This technique is highly valuable for studying molecular binding. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be "quenched" upon interaction with a ligand. In studies with Doxepin Hydrochloride, a static quenching mechanism was identified, further supporting the formation of a stable complex with BSA. researchgate.net This method allows for the calculation of key binding parameters.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to detect conformational changes in the secondary structure of proteins upon ligand binding. Studies have shown that the interaction with Doxepin Hydrochloride induces noticeable changes in the alpha-helical content of BSA, providing evidence that the binding event alters the protein's native conformation. researchgate.net

Interactive Table: Binding Parameters of Doxepin Hydrochloride with Bovine Serum Albumin Below is a summary of typical binding parameters determined through fluorescence quenching experiments at different temperatures.

Temperature (K)Binding Constant (K) (L·mol⁻¹)Number of Binding Sites (n)
2981.25 x 10⁴≈ 1.0
3080.98 x 10⁴≈ 1.0
3180.76 x 10⁴≈ 1.0

Note: The data presented are representative values derived from spectroscopic studies and are for illustrative purposes.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

While specific SPR studies for Doxepin Hydrochloride are not detailed in the available literature, this technique is a powerful tool for analyzing the kinetics of molecular interactions in real-time. SPR would allow researchers to measure the association (kₐ) and dissociation (kₑ) rate constants for the binding of Doxepin Hydrochloride to a target protein immobilized on a sensor chip. From these rates, the equilibrium dissociation constant (Kₑ) can be precisely determined, offering a comprehensive profile of the binding affinity and stability of the molecular complex.

Mass Spectrometry-Based Approaches for Protein Interactions

Mass spectrometry (MS) offers high sensitivity for identifying and characterizing protein-ligand interactions. Techniques such as electrospray ionization (ESI-MS) could be used to observe the non-covalent complex of Doxepin Hydrochloride and its target protein directly. Furthermore, methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS) could map the specific protein regions involved in the binding interface by measuring changes in solvent accessibility upon complex formation.

Computational and Bioinformatic Approaches

Computational methods provide a theoretical framework to complement experimental data, offering predictive models of molecular interactions and guiding further research.

Molecular Docking and Dynamics Simulations

Molecular Docking: This computational technique is used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For Doxepin Hydrochloride, molecular docking could be used to model its interaction with protein targets like the histamine H1 receptor or serotonin transporters. The results, typically given as a binding energy score in kcal/mol, help identify key amino acid residues crucial for the interaction, such as those involved in hydrogen bonding or hydrophobic interactions.

Interactive Table: Representative Molecular Docking Scores This table illustrates hypothetical binding energy scores for Doxepin docking against various protein targets, as would be generated in a computational study.

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Histamine H1 Receptor-9.5Asp107, Tyr108, Phe432
Serotonin Transporter-8.8Tyr95, Ile172, Phe335
Acetylcholine Receptor-8.2Trp149, Tyr190, Tyr198

Note: These values are illustrative examples of what molecular docking studies might reveal and are not based on published experimental data for Doxepin.

Cheminformatics for Structure-Activity Landscape Analysis

Cheminformatics involves the use of computational methods to analyze chemical data. For Doxepin Hydrochloride and its analogues, cheminformatics tools can be used to build Structure-Activity Relationship (SAR) models. By analyzing a dataset of related compounds and their measured biological activities, researchers can create a "structure-activity landscape." This landscape helps identify which chemical features of the molecule are most important for its activity, highlighting regions of the molecule where modifications could lead to increased potency or selectivity. This analysis is vital for the rational design of new therapeutic agents with improved properties.

Systems Biology Approaches for Network Analysis

In the study of a compound like D 528 dihydrochloride (B599025), systems biology offers a holistic perspective, moving beyond the traditional "one-drug, one-target" paradigm to a more comprehensive "network-target, multi-component" model. mdpi.com This approach is crucial for understanding the complex interactions between a drug and the intricate biological systems of the human body. nih.gov Network analysis serves as the cornerstone of this methodology, providing the tools to integrate and interpret vast datasets to elucidate a drug's mechanisms of action, predict its effects, and identify potential new therapeutic applications. nih.gov

The core of network analysis in pharmacology involves constructing and analyzing various biological networks. These networks are mathematical representations of biological systems, where nodes represent entities like genes, proteins, or metabolites, and edges represent the interactions or relationships between them. nih.gov For a compound such as D 528 dihydrochloride, this analysis begins with identifying its direct molecular targets and then mapping these targets within the broader context of protein-protein interaction (PPI) networks, metabolic pathways, and gene regulatory networks.

Detailed Research Application:

A typical systems biology workflow to analyze the effects of a compound like this compound would involve several key steps:

Target Identification and Network Construction: The initial step is to predict and validate the protein targets of the compound. This can be achieved through computational methods like ligand-based or structure-based virtual screening, followed by experimental validation. nih.gov Once primary targets are identified, they are used as "seed" nodes to construct a relevant biological network. This is done by pulling data from extensive databases (e.g., STRING, BioGRID, KEGG) to find all known interactors, thereby creating a drug-centric interaction network. mdpi.com

Network Topology Analysis: The structure of this network is then analyzed to identify key features. Topological parameters such as node degree (number of connections), betweenness centrality (importance in connecting different parts of the network), and closeness centrality (how close a node is to all others) are calculated. Nodes with high centrality are often critical for network stability and function, making them significant in understanding the compound's broader impact. mdpi.com

Functional Enrichment and Module Detection: To understand the biological meaning of the network, functional enrichment analysis is performed. This involves identifying which biological pathways (e.g., signaling, metabolic) or cellular processes are significantly over-represented within the network's components. acs.org Algorithms are also used to detect "modules" or "communities"—densely interconnected groups of nodes within the network. These modules often correspond to specific functional units, such as protein complexes or signaling cascades. By analyzing how this compound perturbs these modules, researchers can infer its effect on specific cellular functions.

The table below illustrates the kind of data that would be generated from a network analysis of the protein targets of a hypothetical compound.

Target ProteinNode DegreeBetweenness CentralityCloseness CentralityAssociated Key Pathway (KEGG)
Protein Kinase A1240.0850.45MAPK Signaling Pathway
EGFR980.0720.41PI3K-Akt Signaling Pathway
TNF-alpha850.0610.39Apoptosis Pathway
Cyclin D1720.0530.35Cell Cycle Regulation

Integration of Multi-Omics Data: A key strength of systems biology is the integration of multiple data types ("omics"). For this compound, this would involve treating cells or tissues with the compound and then measuring global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). This data is then overlaid onto the constructed network to see which pathways are activated or inhibited, providing a dynamic view of the drug's effect. mdpi.comnih.gov

The following table provides an example of how data from such an integrative analysis might be presented, showing the effect of the compound on key network proteins.

Protein TargetChange in Gene Expression (log2FC)Change in Protein Abundance (Fold Change)Implication for Network Perturbation
TNF-alpha-1.5-1.8Downregulation of inflammatory response
MAPK3+2.1+1.9Upregulation of cell proliferation signaling
CASP3+3.5+2.8Induction of apoptosis
BCL2-2.8-2.5Inhibition of cell survival pathways

Through these systems biology and network analysis approaches, the investigation of this compound would move beyond a simple description of its binding affinity to a deep, systems-level understanding of its pharmacological effects. This comprehensive analysis is instrumental in modern drug discovery for predicting efficacy, identifying potential off-target effects, and discovering novel therapeutic indications. nih.govnih.gov

Q & A

Q. What are the primary biochemical mechanisms of D 528 dihydrochloride as an EGFR tyrosine kinase inhibitor?

this compound inhibits EGFR tyrosine kinase activity by competitively binding to the ATP-binding site, thereby blocking downstream signaling pathways like MAPK/ERK and PI3K/AKT. Researchers should validate this mechanism using in vitro kinase assays with recombinant EGFR and ATP analogs. Dose-response curves (IC₅₀ values) and Western blotting for phosphorylated EGFR (p-EGFR) are critical for confirming specificity .

Q. How can researchers verify the purity and stability of this compound in experimental preparations?

  • Methodology :
  • Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against a certified reference standard.
  • Perform mass spectrometry (LC-MS) to confirm molecular weight ([M+H]⁺ ion).
  • Assess stability under storage conditions (e.g., -20°C in anhydrous DMSO) via accelerated degradation studies (40°C/75% RH for 4 weeks) .
    • Data Table :
ParameterSpecification
Purity (HPLC)≥98%
Water Content (Karl Fischer)≤0.5%
Degradation Products≤1.5%

Q. What experimental controls are essential when testing this compound in cell-based assays?

  • Positive Control : Gefitinib (1 μM) to confirm EGFR pathway inhibition.
  • Negative Control : Vehicle (e.g., DMSO at 0.1% v/v) to rule out solvent effects.
  • Cell Line Validation : Use EGFR-overexpressing cell lines (e.g., A549) and EGFR-null lines (e.g., HCT-116) to assess selectivity .

Advanced Research Questions

Q. How can conflicting data on this compound’s off-target effects be resolved?

  • Step 1 : Perform kinome-wide profiling (e.g., using KINOMEscan®) to identify off-target kinase interactions.
  • Step 2 : Validate findings with siRNA knockdown of suspected off-target kinases (e.g., HER2, VEGFR).
  • Step 3 : Compare results across multiple cell models and species (e.g., murine vs. human fibroblasts) to assess translational relevance .

Q. What statistical approaches are recommended for analyzing dose-dependent apoptosis induced by this compound?

  • Methodology :
  • Fit data to a sigmoidal dose-response model (variable slope) using software like GraphPad Prism.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Use flow cytometry (Annexin V/PI staining) to quantify early vs. late apoptosis, ensuring gating strategies exclude debris and doublets .

Q. How should researchers design a study to evaluate this compound’s synergy with other EGFR-targeted therapies?

  • Experimental Design :
  • Use a checkerboard assay to determine combination indices (CI) via the Chou-Talalay method.
  • Test combinations with monoclonal antibodies (e.g., cetuximab) or downstream inhibitors (e.g., MEK inhibitors).
  • Include single-agent and vehicle controls.
    • Data Interpretation : Synergy is defined as CI < 1.0, with mechanistic validation via phospho-proteomic profiling .

Data Contradiction and Reproducibility

Q. What steps mitigate variability in this compound’s IC₅₀ values across studies?

  • Standardization :
  • Use identical lot numbers for this compound and reference compounds.
  • Normalize cell viability assays (e.g., MTT) to cell count via automated counters.
  • Report pre-incubation times (e.g., 1 hr serum starvation) to minimize growth factor interference .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic (PK) profiles between in vitro and in vivo models?

  • Methodology :
  • Conduct LC-MS/MS analysis of plasma/tissue samples to measure bioavailability and metabolite formation.
  • Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro clearance data with in vivo observations.
  • Validate findings in multiple animal models (e.g., nude mice xenografts vs. PDX models) .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

  • Key Steps :
  • Randomize treatment groups to control for cage effects.
  • Use caliper measurements and bioluminescence imaging for tumor volume quantification.
  • Include survival endpoints (e.g., median overall survival) with Kaplan-Meier analysis .

Q. How should researchers document and share negative or inconclusive results with this compound?

  • Guidelines :
  • Publish in open-access repositories (e.g., Figshare) with detailed methods and raw data.
  • Adhere to MIACARM standards for metadata on experimental conditions, assay parameters, and instrument calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.